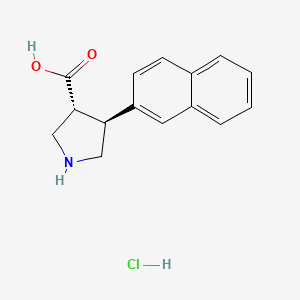

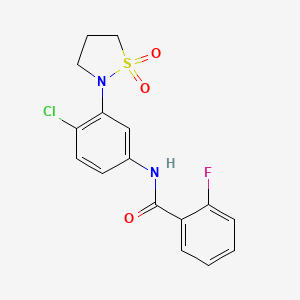

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms.Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Wissenschaftliche Forschungsanwendungen

Electropolymerization and Conducting Polymers

One area of application involves the synthesis of conducting polymers from pyrrolidine derivatives. For instance, a study on poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers synthesized from low oxidation potential monomers based on pyrrole, including derivatives like 2,6-bis(pyrrol-2-yl)naphthalene, demonstrates the potential for electropolymerization to yield materials with stable electrical conducting properties (Sotzing et al., 1996).

Catalytic Applications and Coupling Reactions

Another application is in catalytic processes, where derivatives of pyrrolidine and naphthalene have been used as ligands to enable copper-catalyzed coupling reactions. For example, an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine has shown effectiveness in facilitating the coupling of (hetero)aryl chlorides with sodium methanesulfinate, leading to pharmaceutically important sulfones (Ma et al., 2017).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, the use of naphthalene derivatives in the synthesis of coordination polymers has been explored. For instance, 1,4-naphthalenedicarboxylate has been used with lanthanide(III) chloride to form coordination polymers with potential applications in material science, showcasing the versatility of naphthalene derivatives in constructing complex structures with interesting photophysical and magnetic properties (Zheng et al., 2005).

Pharmaceutical Research and Drug Design

Furthermore, the structural motifs of pyrrolidine and naphthalene derivatives are found in compounds with potential pharmaceutical applications. Studies on derivatives like 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide provide insights into drug design and synthesis strategies that could be relevant for the development of new therapeutic agents (Yin et al., 2006).

Sensing and Environmental Applications

Lastly, research on eight-fold interpenetrating diamondoid coordination polymers with naphthalene-1,4-dicarboxylic acid highlights the potential for using such structures in sensing applications, particularly for volatile organic compounds and metal ions, which could have environmental monitoring implications (Lakshmanan et al., 2021).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS).

Zukünftige Richtungen

This involves predicting or proposing future research directions. It could include potential applications, improvements to synthesis methods, or new reactions.

Eigenschaften

IUPAC Name |

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYIHOUCABZEHP-DFQHDRSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride | |

CAS RN |

1330750-26-9 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)

![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)

![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)